molecular formula C12H11NO3 B8574157 methyl 1-methoxyisoquinoline-7-carboxylate CAS No. 1374258-31-7

methyl 1-methoxyisoquinoline-7-carboxylate

Cat. No. B8574157
Key on ui cas rn: 1374258-31-7
M. Wt: 217.22 g/mol
InChI Key: DEIDCHZOPGPMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859773B2

Procedure details

To a solution of 7-bromo-1-methoxyisoquinoline (520 mg, 2.2 mmol) in methanol (30 mL) was added sodium acetate (517 mg, 6.30 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II), complex with dichloromethane (257 mg, 0.315 mmol). The mixture was evacuated and backfilled with nitrogen three times. The reaction vessel was then pressurized to 25 psi carbon monoxide. The reaction was heated to 70° C. and was agitated for 20 hours. The reaction was filtered, rinsing with methanol. The filtrate was concentrated. The resulting residue was taken up in dichloromethane and the remaining solids were filtered off. The filtrate was concentrated and purified by flash column chromatography (0-100% ethyl acetate/heptanes) to give the title compound (443 mg, 93%) as a white solid. +ESI (M+H) 218.1; 1H NMR (400 MHz, DMSO-d6, δ): 8.77 (d, J=0.8 Hz, 1H), 8.20 (dd, J=8.6, 1.8 Hz, 1H), 8.13 (d, J=5.9 Hz, 1H), 8.00 (d, J=8.6 Hz, 1H), 7.46 (d, J=5.9 Hz, 1H), 4.08 (s, 3H), 3.90 (s, 3H).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
517 mg
Type
reactant
Reaction Step One
Quantity
257 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[C:9]2[O:12][CH3:13])=[CH:4][CH:3]=1.[C:14]([O-:17])(=[O:16])C.[Na+].Cl[CH2:20]Cl>CO.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:13][O:12][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([C:14]([O:17][CH3:20])=[O:16])[CH:11]=2)[CH:6]=[CH:7][N:8]=1 |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
BrC1=CC=C2C=CN=C(C2=C1)OC
Name
Quantity
517 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
257 mg
Type
reactant
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was agitated for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
rinsing with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
the remaining solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (0-100% ethyl acetate/heptanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=NC=CC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 443 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 647.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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